molecular formula C17H18BrN3O3S B5064176 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide

4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide

Cat. No. B5064176
M. Wt: 424.3 g/mol
InChI Key: QCPOEAXDFJSNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as BPIP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPIP is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning, and memory.

Mechanism of Action

4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective inhibitor of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a decrease in the release of neurotransmitters and a decrease in the activity of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the preservation of cognitive function. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects, reducing pain perception in animal models of pain. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide is also relatively easy to synthesize, making it readily available for use in research. However, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has some limitations for use in lab experiments. It has poor solubility in water, making it difficult to administer to animals in vivo. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a short half-life, requiring frequent dosing to maintain its effects.

Future Directions

There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of research is the investigation of the role of the sigma-1 receptor in various physiological processes, including pain perception, learning, and memory. Another area of research is the development of more potent and selective inhibitors of the sigma-1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and pain. Finally, the development of novel formulations of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide with improved solubility and longer half-life could enhance its potential for use in vivo.

Synthesis Methods

The synthesis of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step in the synthesis is the preparation of 4-bromo-3-nitrobenzoic acid, which is then reduced to 4-bromo-3-aminobenzoic acid. The amino group of the 4-bromo-3-aminobenzoic acid is then protected with a tert-butyloxycarbonyl (Boc) group, and the resulting compound is coupled with 2-pyridinecarboxylic acid. The Boc group is then removed, and the resulting compound is treated with piperidine and sulfonyl chloride to yield 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.

Scientific Research Applications

4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been studied extensively in the field of neuroscience due to its ability to inhibit the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

4-bromo-3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c18-14-8-7-13(17(22)20-16-6-2-3-9-19-16)12-15(14)25(23,24)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPOEAXDFJSNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(1-piperidinylsulfonyl)-N-(2-pyridinyl)benzamide

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